molecular formula C8H19NO6 B046339 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol CAS No. 54662-27-0

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

Cat. No. B046339
CAS RN: 54662-27-0
M. Wt: 225.24 g/mol
InChI Key: VQSVOQJUFSROBP-LXGUWJNJSA-N
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Description

Synthesis Analysis

The synthesis of 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol and its related compounds has been explored through different methods. Notably, 1-deoxy-D-fructose was synthesized from D-glucosamine through a three-step procedure involving Raney nickel desulfurization and oxidative deamination, leading to 1-deoxyfructose and its reduction products, including 1-deoxyglucitol and 1-deoxymannitol (Dills & Meyer, 1976). Another study reported the acetalation of d-glucitol with acetone-zinc chloride to give a mixture of isopropylidene derivatives, highlighting a method to synthesize derivatives of 1-deoxy-D-glucitol (Kuszmann & Sohår, 1979).

Molecular Structure Analysis

The molecular structure of 1-deoxy-(N-methyloctanamido)-D-glucitol (MEGA-8) and its analogs have been elucidated, revealing different conformations of the glucitol C-atom chain between the compounds. In MEGA-8, the chain is fully extended, whereas, in MEGA-11, it is bent, demonstrating the structural diversity within this compound class (Jeffrey & Małuszyńska, 1989).

Chemical Reactions and Properties

Chemical modification of 1,4-diamino-1,4-dideoxy-3-O-(4-deoxy-4-propionamido-alpha-D-glucopyranosyl)-D-glucitol, in the form of 4'-N-acyl analogues, showcased various activity levels against gram-positive and gram-negative bacteria, highlighting the compound's chemical reactivity and potential for therapeutic application (Ponpipom, Bugianesi, & Shen, 1978).

Physical Properties Analysis

The physical properties, including solubility, absorption, and metabolic fate of 1-deoxy-D-fructose and its reduction products, were investigated, revealing insights into their biological interactions and potential as antimetabolites (Dills & Meyer, 1976).

Chemical Properties Analysis

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol and its derivatives exhibit a range of chemical properties that enable their interaction with biological systems. These properties include inhibition of enzymatic activities and potential as antimetabolites, suggesting their relevance in studying enzyme mechanisms and therapeutic applications (Dills & Meyer, 1976).

Scientific Research Applications

  • Inhibition of Enzymes : 1-deoxy-D-fructose, closely related to 1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol, acts as a competitive inhibitor of enzymes like phosphoglucose isomerase and phosphofructokinase. This inhibition is partially due to the role of the 1-hydroxy group in cooperative interactions (Dills & Meyer, 1976).

  • Appetite Suppression : 1-Deoxy-glucosamine, a derivative, has been found to suppress feeding and body weight in rats, with effects like decreased meal size and prolonged postprandial interval lasting for several days post-injection (Sakata et al., 1985).

  • Liquid-Crystalline Properties : Homologous 1-deoxy-1-(N-methylalkamido)-D-glucitols display thermotropic liquid-crystalline properties with interdigitated bilayer ordering. This ordering is stabilized by hydrogen bonding between neighboring carbohydrate moieties (Goodby et al., 1988).

  • Synthesis of Derivatives : There has been successful stereoselective synthesis of 1-amino-2,5-anhydro-1-deoxyhexitols, yielding various derivatives of 1-amino-2,5-an (Norrild et al., 1997).

  • Use in Pharmaceuticals : The enzyme sensor utilizing a novel marine bacterial glucose dehydrogenase, Cytophaga marinoflava, can measure 1, 5-anhydro-D-glucitol effectively, a diabetes indicator, showing its potential use in pharmaceuticals (Sode et al., 1994).

  • Chemical Transformations : The acid-catalyzed formation of diacetals from butyraldehyde and D-glucitol derivatives, including 1-deoxy-D-glucitol, reveals a pathway for chemical transformations important in synthesis processes (Bonner et al., 1976).

properties

IUPAC Name

(2R,3R,4R,5S)-6-(2-hydroxyethylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6/c10-2-1-9-3-5(12)7(14)8(15)6(13)4-11/h5-15H,1-4H2/t5-,6+,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSVOQJUFSROBP-LXGUWJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCC(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-(2-hydroxyethylamino)-D-glucitol

CAS RN

54662-27-0
Record name 1-DEOXY-1-(2-HYDROXYETHYLAMINO)-D-GLUCITOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BK Kim, MJ Suh, JS Park, JW Park, JW Suh… - Journal of the Korea …, 2012 - koreascience.kr
Miglitol, a well-known therapeutic intervention agents for diabetes, exhibits competitive inhibitory activity against ${\alpha} $-glucosidase and it is usually produced through three …
Number of citations: 2 koreascience.kr
N Xiong, Q Li, Y Dong, S Wei, Z Hu, Y Xue, Y Zheng - Chromatographia, 2021 - Springer
In the synthesis of hypoglycemic agent miglitol, the quantitative analysis of two key intermediates, N-2-hydroxyethyl glucamine and 6-(N-hydroxyethyl)-amino-6-deoxy-alpha-L-…
Number of citations: 2 link.springer.com
S Napathorn, KR Spring - American Journal of Physiology …, 1994 - journals.physiology.org
The sorbitol permease enables the efflux of sorbitol from cultured rabbit papillary cells (PAP-HT25) in response to a reduction in osmolality. The anion transport inhibitor 5-nitro-2-(3-…
Number of citations: 13 journals.physiology.org
김병국, 서민정, 박지수, 박장오, 서정우… - 한국산학기술학회 …, 2012 - kais99.org
본 논문은 당뇨병 치료제로 알려진 Miglitol 은 α-glucosidase 저해제로, 산업적으로 포도당과 에탄올아민으로부터세 단계의 화학 및 생물전환 과정을 거쳐 합성되며. acetic acid bacteria 에 …
Number of citations: 9 www.kais99.org

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